

Efficacy comparison of Methyl 3-fluoro-2-vinylisonicotinate-based inhibitors

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Compound of Interest

Compound Name: Methyl 3-fluoro-2-vinylisonicotinat

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Efficacy of Vinylpyridine-Based Covalent Inhibitors Targeting EGFR

A comparative guide for researchers on the potency, selectivity, and reactivity of novel vinylpyridine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR).

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of covalent kinase inhibitors that can offer prolonged and specific inhibition of key oncogenic drivers.[1][2] Among these, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) have shown considerable clinical success. While acrylamide-based warheads have traditionally dominated this space, recent research has explored alternative reactive groups to overcome challenges such as off-target reactivity and acquired resistance. This guide provides a comparative analysis of a series of vinylpyridine-based inhibitors, a promising new class of covalent EGFR inhibitors.[3][4]

The vinylpyridine moiety acts as a tunable covalent warhead, reacting with a non-catalytic cysteine residue (Cys797) in the ATP-binding site of EGFR.[3] This interaction leads to irreversible inhibition of the kinase. The studies summarized below highlight the structure-activity relationships (SAR) within this inhibitor class, focusing on the impact of substitutions on the vinyl group on their potency, selectivity, and reactivity.

Comparative Efficacy of Vinylpyridine-Based EGFR Inhibitors

The following table summarizes the in vitro efficacy and reactivity of key vinylpyridine-based EGFR inhibitors. The data is extracted from studies on quinazoline-containing vinylpyridine compounds, which were designed based on the well-characterized binding mode of known EGFR inhibitors.^[3]

Compound ID	Structure	EGFR IC50 (nM)	Cellular IC50 (nM)	Glutathione Half-life (min)
6	Quinazoline-2-vinylpyridine	13	25	22
12	Quinazoline-substituted vinylpyridine	21	45	404
Afatinib	Acrylamide-based inhibitor (Reference)	1	10	180

Data is synthesized from publicly available research on vinylpyridine-based EGFR inhibitors.^[3]
^[4]

Experimental Protocols

The evaluation of these vinylpyridine-based inhibitors involved a series of biochemical and cellular assays to determine their potency and reactivity.

Enzyme Inhibition Assay (EGFR IC50)

The half-maximal inhibitory concentration (IC50) against wild-type EGFR was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain.

- Reagents: Recombinant human EGFR kinase domain, ATP, substrate peptide (biotinylated), europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (APC).

- Procedure:
 - The EGFR enzyme was incubated with varying concentrations of the inhibitor for 1 hour at room temperature.
 - The kinase reaction was initiated by the addition of ATP and the substrate peptide.
 - The reaction was allowed to proceed for 1 hour at room temperature.
 - The reaction was stopped by the addition of a solution containing EDTA, the europium-labeled antibody, and streptavidin-APC.
 - After a further 1-hour incubation, the TR-FRET signal was measured. The signal is proportional to the extent of substrate phosphorylation.
- Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay (Cellular IC₅₀)

The potency of the inhibitors in a cellular context was assessed using a cell viability assay in a human epidermoid carcinoma cell line (A431), which overexpresses EGFR.

- Cell Culture: A431 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
- Procedure:
 - Cells were seeded in 96-well plates and allowed to attach overnight.
 - The cells were then treated with a serial dilution of the inhibitor for 72 hours.
 - Cell viability was assessed using a commercial reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of cell viability.
- Data Analysis: The cellular IC₅₀ values were determined from the dose-response curves.

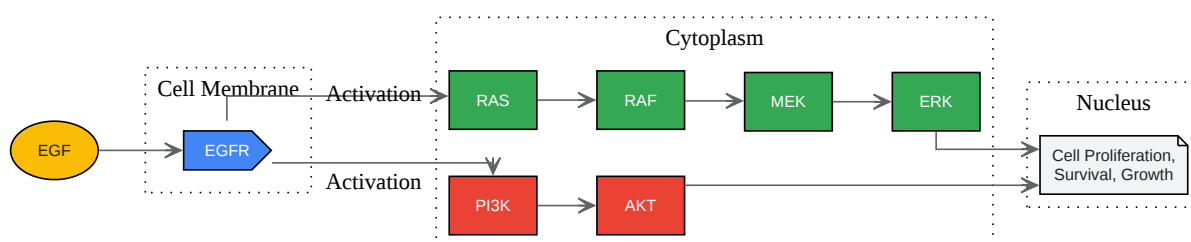
Glutathione (GSH) Reactivity Assay

The intrinsic reactivity of the covalent warheads was evaluated by measuring their stability in the presence of glutathione (GSH), a physiological thiol.

- Procedure:
 - The inhibitor was incubated with a solution of GSH in a phosphate buffer at 37°C.
 - Aliquots were taken at various time points and the reaction was quenched.
 - The concentration of the remaining inhibitor was quantified by high-performance liquid chromatography (HPLC).
- Data Analysis: The half-life of the inhibitor was calculated from the rate of its disappearance over time.

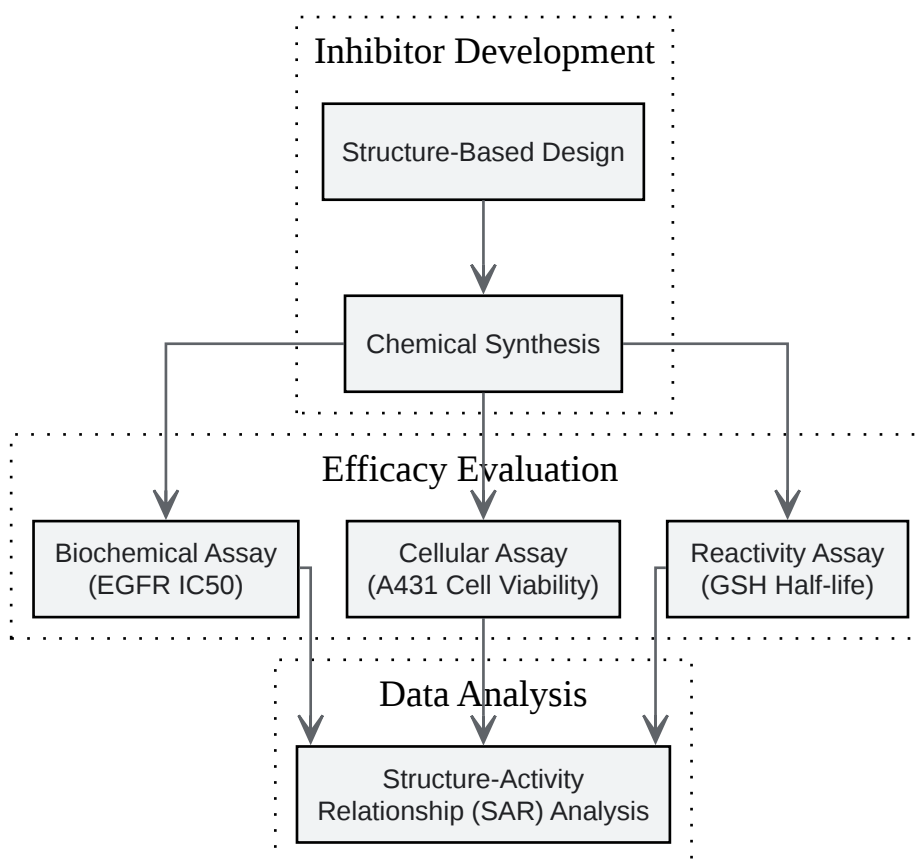
Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and the general workflow for evaluating the vinylpyridine-based inhibitors.



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Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.



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Caption: General experimental workflow for the evaluation of vinylpyridine-based EGFR inhibitors.

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